- Molecular hybridization approach for phenothiazine incorporated 1,2,3-triazole hybrids as promising antimicrobial agents: Design, synthesis, molecular docking and in silico ADME studiesEuropean Journal of Medicinal Chemistry, 2019, 168, 263-282,
Cas no 4282-78-4 (N-Propargyl Phenothiazine)

N-Propargyl Phenothiazine structure
Produktname:N-Propargyl Phenothiazine
CAS-Nr.:4282-78-4
MF:C15H11NS
MW:237.319542169571
CID:1064941
N-Propargyl Phenothiazine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-Propargyl Phenothiazine
- 10-(2-Propyn-1-yl)-10H-phenothiazine
- 10-PROPARGYLPHENOTHIAZINE
- N-Propargyl Phenothi
- 10-prop-2-ynylphenothiazine
- Promethazine Impurity 6
- 10-(2-Propyn-1-yl)-10H-phenothiazine (ACI)
- 10H-Phenothiazine, 10-(2-propynyl)- (9CI)
- Phenothiazine, 10-(2-propynyl)- (6CI, 7CI, 8CI)
- N-Propargylphenothiazine
-
- Inchi: 1S/C15H11NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h1,3-10H,11H2
- InChI-Schlüssel: HKJXSXLOBLUWBF-UHFFFAOYSA-N
- Lächelt: C#CCN1C2C(=CC=CC=2)SC2C1=CC=CC=2
Berechnete Eigenschaften
- Genaue Masse: 237.06100
Experimentelle Eigenschaften
- PSA: 28.54000
- LogP: 3.98750
N-Propargyl Phenothiazine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | P767370-2g |
N-Propargyl Phenothiazine |
4282-78-4 | 2g |
$442.00 | 2023-05-17 | ||
TRC | P767370-10 g |
N-Propargyl Phenothiazine |
4282-78-4 | 10g |
1540.00 | 2021-07-19 | ||
TRC | P767370-1g |
N-Propargyl Phenothiazine |
4282-78-4 | 1g |
$ 195.00 | 2022-06-03 | ||
TRC | P767370-1000mg |
N-Propargyl Phenothiazine |
4282-78-4 | 1g |
$242.00 | 2023-05-17 | ||
TRC | P767370-1 g |
N-Propargyl Phenothiazine |
4282-78-4 | 1g |
195.00 | 2021-07-19 | ||
TRC | P767370-5 g |
N-Propargyl Phenothiazine |
4282-78-4 | 5g |
870.00 | 2021-07-19 | ||
TRC | P767370-10g |
N-Propargyl Phenothiazine |
4282-78-4 | 10g |
$1877.00 | 2023-05-17 | ||
TRC | P767370-500mg |
N-Propargyl Phenothiazine |
4282-78-4 | 500mg |
$ 135.00 | 2023-09-06 | ||
TRC | P767370-2 g |
N-Propargyl Phenothiazine |
4282-78-4 | 2g |
360.00 | 2021-07-19 | ||
TRC | P767370-5g |
N-Propargyl Phenothiazine |
4282-78-4 | 5g |
$1062.00 | 2023-05-17 |
N-Propargyl Phenothiazine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, rt
1.2 8 h, rt
1.3 Reagents: Water ; cooled
1.2 8 h, rt
1.3 Reagents: Water ; cooled
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Toluene ; 30 min, rt
1.2 Solvents: Toluene ; 24 h, reflux
1.2 Solvents: Toluene ; 24 h, reflux
Referenz
- Accessing Heteroannular Benzoxazole and Benzimidazole Scaffolds via Carbodiimides Using Azide-Isocyanide Cross Coupling as Catalyzed by Mesoionic Singlet Palladium Carbene Complexes Derived from Phenothiazine MoietyACS Omega, 2023, 8(12), 11039-11064,
Herstellungsverfahren 3
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 4 h, rt
Referenz
- One-Pot Regioselective Synthesis of Some Novel Isoxazole-Phenothiazine Hybrids and Their Antibacterial ActivityRussian Journal of General Chemistry, 2020, 90(3), 470-475,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Acetone ; 6 h, reflux
Referenz
- Molecular diversity of trimethoxyphenyl-1,2,3-triazole hybrids as novel colchicine site tubulin polymerization inhibitorsEuropean Journal of Medicinal Chemistry, 2019, 165, 309-322,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ; 30 min, rt
1.2 24 h, rt
1.2 24 h, rt
Referenz
- Development of a Focused Library of Triazole-Linked Privileged-Structure-Based Conjugates Leading to the Discovery of Novel Phenotypic Hits against Protozoan Parasitic InfectionsChemMedChem, 2018, 13(7), 678-683,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Toluene ; rt → 110 °C; 20 h, 110 °C
Referenz
- Synthesis of Molecular Dyads and Triads Based Upon N-Annulated Perylene Diimide Monomers and DimersEuropean Journal of Organic Chemistry, 2018, 2018(48), 6933-6943,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; 15 h, rt
1.2 Solvents: Dimethylformamide ; 20 min, rt; 6 h, rt
1.2 Solvents: Dimethylformamide ; 20 min, rt; 6 h, rt
Referenz
- Renewable SiO2 as support for NiO catalyst for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from azide-alkyne cycloaddition in aqueous mediaMolecular Catalysis, 2022, 521,,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ; 15 min
1.2 Solvents: Dimethylformamide ; 20 min; 6 h, rt
1.2 Solvents: Dimethylformamide ; 20 min; 6 h, rt
Referenz
- Unravel the surface active sites on Cu/MgLaO solid base catalyst by DRIFT spectroscopy and adsorption techniques for the synthesis of triazoles by click reactionMolecular Catalysis, 2019, 476,,
N-Propargyl Phenothiazine Raw materials
N-Propargyl Phenothiazine Preparation Products
N-Propargyl Phenothiazine Verwandte Literatur
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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